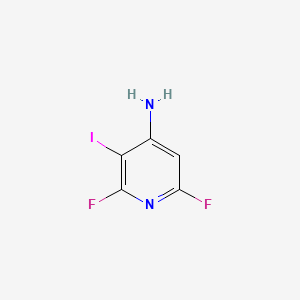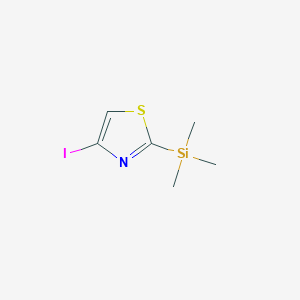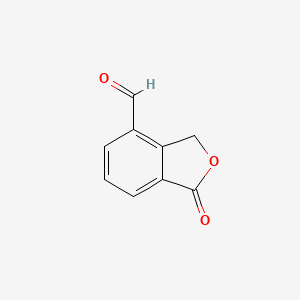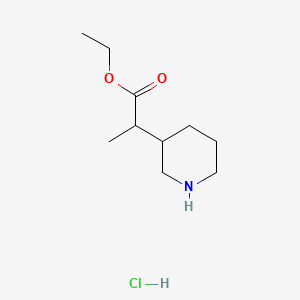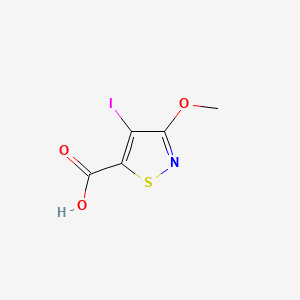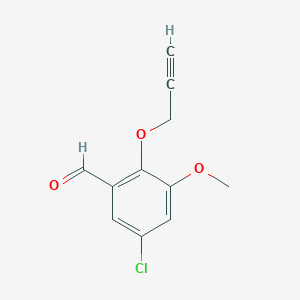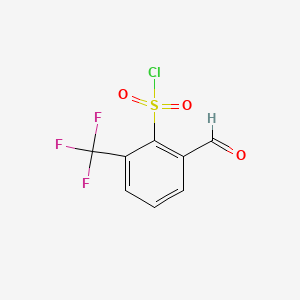
3-(Oxolan-2-yl)azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxolan-2-yl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an oxolane ring (tetrahydrofuran) attached to the azetidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-2-yl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-2-yl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines.
Scientific Research Applications
3-(Oxolan-2-yl)azetidine hydrochloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Oxolan-2-yl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert neuroprotective effects by modulating inflammation, scavenging free radicals, and improving energy metabolism in the brain . The compound upregulates antioxidant enzymes and downregulates pro-inflammatory mediators, contributing to its protective effects.
Comparison with Similar Compounds
Similar Compounds
3-(Oxolan-3-yl)azetidine hydrochloride: Another azetidine derivative with similar structural features but different substitution patterns.
Aziridines: Three-membered nitrogen-containing heterocycles that share some chemical properties with azetidines.
Uniqueness
3-(Oxolan-2-yl)azetidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it more suitable for various applications compared to other similar compounds.
Properties
CAS No. |
2901096-09-9 |
|---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
3-(oxolan-2-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7(9-3-1)6-4-8-5-6;/h6-8H,1-5H2;1H |
InChI Key |
WYHZPZNCOBTXCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]sulfamoyl}-4-chloro-N,N-dimethylbenzamide hydrochloride](/img/structure/B13457299.png)


